molecular formula C12H18O4Si B11863160 Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate CAS No. 27798-53-4

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate

Cat. No.: B11863160
CAS No.: 27798-53-4
M. Wt: 254.35 g/mol
InChI Key: NWDAPAUIUGXPOJ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C14H24O4Si2. It is a derivative of benzoic acid, where the hydrogen atoms are replaced by methoxy and trimethylsilyloxy groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate can be synthesized through several methods. One common route involves the reaction of 3-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process often includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohols .

Scientific Research Applications

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate
  • Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate
  • Methyl vanillate, trimethylsilyl ether

Uniqueness

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and trimethylsilyl groups allows for versatile applications in synthesis and research .

Properties

CAS No.

27798-53-4

Molecular Formula

C12H18O4Si

Molecular Weight

254.35 g/mol

IUPAC Name

methyl 3-methoxy-4-trimethylsilyloxybenzoate

InChI

InChI=1S/C12H18O4Si/c1-14-11-8-9(12(13)15-2)6-7-10(11)16-17(3,4)5/h6-8H,1-5H3

InChI Key

NWDAPAUIUGXPOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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